molecular formula C21H16F3N5O B4455988 2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

Cat. No.: B4455988
M. Wt: 411.4 g/mol
InChI Key: MATZPHWGDLHZRY-UHFFFAOYSA-N
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Description

2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, amino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the trifluoromethyl group through a Friedel-Crafts acylation reaction. Subsequent steps may include nitration, reduction, and cyclization reactions to form the hexahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and acetyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

2-acetyl-6-amino-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O/c1-12(30)29-7-6-13-15(8-25)19(28)20(10-26,11-27)18(16(13)9-29)14-4-2-3-5-17(14)21(22,23)24/h2-6,16,18H,7,9,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATZPHWGDLHZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Reactant of Route 6
2-ACETYL-6-AMINO-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

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